molecular formula C24H22N4O2 B2736858 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 1903160-52-0

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2736858
CAS RN: 1903160-52-0
M. Wt: 398.466
InChI Key: YLYARZFGDYBRJE-UHFFFAOYSA-N
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Description

“(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It’s an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Synthesis Analysis

The synthesis of this compound involves several steps. The process for the preparation of 1- (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine has been described in a patent . The compound of Formula III, thus prepared, is then converted to { (2S,4S)-4- [4- (3-methyl-l- phenyl- lH-pyrazol-5 -yl)piperazin- 1 -yl]pyrrolidin-2-yl } ( 1 ,3 -thiazolidin-3-yl)methanone of Formula II, or salts thereof .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the patent . The reaction involves the use of l-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine to obtain l-tert-butoxycarbonyl-4- (3 -methyl- 1 -phenyl - 5-pyrazolyl)piperazine as an oil; and its deprotection with trifluoroacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242.32 . Other properties such as boiling point, flash point, and safety information are also available .

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry Calculations

Research on compounds similar to "(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone" includes the investigation of their electronic absorption, excitation, and fluorescence properties in different solvents. Studies have utilized quantum chemistry calculations (DFT and TD-DFT/B3lyp/6–31+G(d,p) methods) to interpret the experimental results, revealing insights into the molecular structures, energy barriers, and stabilization mechanisms through intramolecular hydrogen bonding (Al-Ansari, 2016).

Convergent Synthesis and Cytotoxicity

Another area of application involves the convergent synthesis of polysubstituted methanones, including the evaluation of their cytotoxicity. Novel synthetic routes have been developed, resulting in compounds that were tested for cytotoxic effects, highlighting the potential for discovering new therapeutic agents (Bonacorso et al., 2016).

Synthesis of Pyrazolines and Antimicrobial Activity

The synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones has been explored, with these compounds demonstrating significant antimicrobial activity. This research underlines the importance of such compounds in developing new antimicrobial agents (Kumar et al., 2012).

Structural Studies and Reactivity

The structural elucidation of compounds related to "(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone" has been conducted through various methods, including X-ray diffraction. These studies provide valuable insights into the reactivity and potential applications of these compounds in further chemical syntheses (Swamy et al., 2013).

Docking, Modelling, and Anticancer Screening

Docking and modelling techniques have been applied to a series of quinoline derivatives to predict their interactions with biological targets. The synthesized compounds have been subjected to anticancer screening, illustrating the process of utilizing such compounds in drug discovery efforts (Honde & Rajendra, 2021).

Mechanism of Action

As an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, this compound is likely involved in the inhibition of dipeptidylpeptidase 4, an enzyme that is a target for antidiabetic therapy .

properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-27-21(15-20(26-27)17-7-3-2-4-8-17)24(29)28-14-12-19(16-28)30-22-11-5-9-18-10-6-13-25-23(18)22/h2-11,13,15,19H,12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYARZFGDYBRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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